6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine-dione scaffold. The compound features an allyl group at position 6 and a meta-tolyl (3-methylphenyl) substituent at position 2.
Properties
IUPAC Name |
4-(3-methylphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-7-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-5-10(2)8-11/h3-6,8,14H,1,7,9H2,2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZLSAAKGMGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo-pyrimidine family, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrrolo-pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various viruses, including HIV and the tobacco mosaic virus (TMV). In particular, certain derivatives exhibited half-maximal effective concentration (EC50) values in the low micromolar range, indicating potent antiviral effects .
Antimicrobial Activity
Compounds within this structural class have also demonstrated antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli, with effective concentrations reported around 300 μM . This suggests a potential application in developing new antibacterial agents.
The mechanisms underlying the biological activities of these compounds often involve interaction with specific molecular targets. For example:
- Inhibition of viral replication : Some pyrrolo-pyrimidines interfere with viral enzymes or proteins essential for replication.
- Cellular signaling modulation : These compounds may influence signaling pathways related to inflammation and cell survival, making them candidates for treating diseases characterized by excessive inflammation or fibrosis .
Study 1: Antiviral Activity Against HIV
A study investigated the efficacy of a related pyrrolo-pyrimidine compound against HIV-1. The compound demonstrated an EC50 value of 3.98 μM and a therapeutic index exceeding 105.25, indicating its potential as a lead candidate for anti-HIV drug development .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of pyrrolo-pyrimidine derivatives were tested against various bacterial strains. The findings revealed significant inhibition of bacterial growth at concentrations ranging from 100 to 300 μM. The structure-activity relationship indicated that modifications at specific positions on the pyrrolo-pyrimidine scaffold enhanced antimicrobial potency .
Research Findings Summary
| Study | Target | Activity | EC50/IC50 | Notes |
|---|---|---|---|---|
| Study 1 | HIV-1 | Antiviral | EC50 = 3.98 μM | High therapeutic index |
| Study 2 | E. coli | Antimicrobial | IC50 = 300 μM | Effective against multiple strains |
Comparison with Similar Compounds
Compound A : 6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Key Features :
- Benzyl (position 6) and 4-hydroxyphenyl (position 4) groups.
- Biological Activity : Exhibits 81.99% inhibition of α-glucosidase (IC₅₀ = 1.02 µg/mL), comparable to ascorbic acid (81.18%) .
- Molecular Docking : Binds to α-glucosidase with a binding energy of -7.9 kcal/mol, stabilized by hydrogen bonds involving the 4-hydroxyphenyl group .
- Comparison: The hydroxyl group on the phenyl ring likely enhances polar interactions with the enzyme.
Elastase-Targeting Analog (Patent WO060158 A1) : 4-(4-Cyanophenyl)-1-(3-Trifluoromethylphenyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione
- Key Features: 4-Cyanophenyl (position 4) and 3-trifluoromethylphenyl groups. Biological Activity: Designed as a neutrophil elastase inhibitor, leveraging electron-withdrawing substituents (cyano, trifluoromethyl) to enhance binding to the enzyme’s active site .
- Comparison : The target compound’s m-tolyl group (electron-donating methyl) may favor interactions with hydrophobic enzyme pockets, contrasting with the elastase-targeted compound’s electron-deficient aryl groups.
Impact of Halogen vs. Alkyl Substituents
6-Allyl-4-(2-Chlorophenyl) Analog (CAS 455949-77-6)
- Key Features :
- Comparison : The chloro substituent increases molecular polarity compared to the m-tolyl group. Chlorine’s electronegativity may enhance binding to targets requiring halogen bonds, whereas the m-tolyl methyl group could improve metabolic stability.
Hydrophilic vs. Hydrophobic Substituents
6-(2-Hydroxypropyl)-4-(p-Tolyl) Analog
- Key Features: 2-Hydroxypropyl (position 6) and p-tolyl (position 4) groups.
- Comparison : The target compound’s allyl group balances hydrophobicity and conformational flexibility, which may optimize bioavailability compared to highly polar analogs.
Q & A
Q. What are the standard synthetic routes for preparing 6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Formation of the pyrrolo-pyrimidine core through cyclization of substituted amidines or thioureas under acidic or basic conditions.
- Step 2 : Introduction of the m-tolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Allylation at the 6-position using allyl halides or via Grignard reagents in anhydrous solvents (e.g., THF or DMF). Yields can vary (70–90%) depending on reaction optimization, with purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Spectroscopy :
- 1H/13C NMR : Assign signals for the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and m-tolyl substituents (aromatic protons at δ ~6.8–7.5 ppm) .
- FTIR : Confirm carbonyl stretches (2,5-dione groups at ~1680 cm⁻¹) and NH/OH vibrations (~3450 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR data often arise from tautomerism in the pyrrolo-pyrimidine system or solvent-dependent conformational changes. To address this:
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- Use 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations, especially for overlapping signals in the allyl or m-tolyl regions .
- Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Modular Synthesis : Synthesize derivatives with variations in the allyl chain (e.g., substituting with propargyl or longer alkenes) and m-tolyl substituents (e.g., electron-withdrawing groups).
- Biological Assays : Test against target enzymes (e.g., dihydrofolate reductase, DHFR) using enzyme inhibition assays (IC50 determination) and cellular cytotoxicity screens (MTT assays) .
- Computational Modeling : Dock the compound into active sites (e.g., DHFR via AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the dione moiety) .
Q. What methodologies optimize reaction yields and purity in large-scale synthesis?
- Process Control : Implement real-time monitoring (e.g., in-situ FTIR or Raman spectroscopy) to track reaction progress and intermediates .
- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) or microwave-assisted synthesis to enhance reaction efficiency.
- Crystallization Engineering : Adjust cooling rates or use anti-solvents (e.g., hexane) to improve crystal habit and purity .
Q. How are contradictions in biological activity data addressed across different studies?
Discrepancies in bioactivity (e.g., varying IC50 values) may stem from assay conditions (e.g., pH, serum concentration) or compound stability. Mitigation strategies include:
- Standardized Protocols : Adhere to CLSI guidelines for reproducibility in cytotoxicity or enzyme assays.
- Stability Studies : Perform HPLC stability tests under physiological conditions (e.g., PBS at 37°C) to assess degradation products .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
